2-[(4-nitrobenzyl)thio]-1H-benzimidazole

Catalog No.
S1697754
CAS No.
100541-50-2
M.F
C14H11N3O2S
M. Wt
285.32g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-nitrobenzyl)thio]-1H-benzimidazole

CAS Number

100541-50-2

Product Name

2-[(4-nitrobenzyl)thio]-1H-benzimidazole

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32g/mol

InChI

InChI=1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)

InChI Key

GQKNIBASRJXHPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
  • Availability

    The compound can be purchased from a few chemical suppliers, primarily as a research reference standard [, , ]. This suggests potential use in research projects, but the specific applications are not explicitly described.

  • Structural Features

    2-[(4-Nitrobenzyl)thio]-1H-benzimidazole combines a benzimidazole core structure with a nitrobenzyl substituent. Benzimidazoles are a class of heterocyclic aromatic compounds with various biological activities []. The nitro group can participate in various chemical reactions, while the benzyl group can influence the molecule's lipophilicity and potential for interaction with biological targets.

  • Future Research Potential

2-[(4-nitrobenzyl)thio]-1H-benzimidazole is a compound characterized by the presence of a benzimidazole ring substituted with a thioether group linked to a 4-nitrobenzyl moiety. Its molecular formula is C14H11N3O2SC_{14}H_{11}N_{3}O_{2}S, and it features notable structural elements that contribute to its biological activity and potential applications in medicinal chemistry.

There is no scientific research currently available on the mechanism of action of this compound.

Due to the lack of research, no specific information exists regarding the safety hazards associated with 2-[(4-Nitrobenzyl)thio]-1H-benzimidazole. However, considering the presence of the nitro group, general precautions for handling nitroaromatic compounds should be followed if encountered in a research setting [].

Typical of benzimidazole derivatives, including:

  • Nucleophilic Substitution: The sulfur atom in the thioether can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions allow for the modification of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole to develop new derivatives with enhanced properties.

2-[(4-nitrobenzyl)thio]-1H-benzimidazole exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies indicate that benzimidazole derivatives show effectiveness against various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus .
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory diseases .

The synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole typically involves:

  • Preparation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
  • Thioether Formation: Reacting the synthesized benzimidazole with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the thioether linkage.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The applications of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool: Utilized in studies investigating the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
  • Chemical Probes: Employed in biochemical assays to explore cellular pathways influenced by benzimidazole compounds.

Interaction studies have shown that 2-[(4-nitrobenzyl)thio]-1H-benzimidazole interacts with various biological macromolecules, including:

  • Enzymes: It may inhibit specific enzymes involved in bacterial resistance mechanisms.
  • DNA/RNA: The compound can intercalate into nucleic acids, potentially disrupting replication and transcription processes in cancer cells .
  • Receptors: Binding studies suggest interactions with cellular receptors that mediate inflammatory responses.

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-[(4-nitrobenzyl)thio]-1H-benzimidazole, including:

Compound NameStructural FeaturesUnique Aspects
2-(Benzylthio)-1H-benzimidazoleBenzyl group instead of nitrobenzylExhibits different biological activity profiles
4-Nitrobenzylthio-1H-benzimidazoleLacks the thioether linkagePrimarily studied for its antimicrobial properties
2-(Methylthio)-1H-benzimidazoleContains a methylthio groupKnown for its anticancer activity

These comparisons highlight how variations in substituents affect the biological activity and potential applications of benzimidazole derivatives. The unique combination of a nitro group and thioether linkage in 2-[(4-nitrobenzyl)thio]-1H-benzimidazole may confer distinct pharmacological properties that merit further investigation.

The synthesis of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole primarily relies on nucleophilic substitution mechanisms involving the formation of carbon-sulfur bonds [23]. The most widely employed approach utilizes the nucleophilic attack of 2-mercaptobenzimidazole on 4-nitrobenzyl halides, following the classical Williamson thioether synthesis protocol [23] [25].

The reaction mechanism proceeds through a simple SN2-type nucleophilic substitution where the deprotonated thiolate anion serves as the nucleophile [28]. The presence of the electron-withdrawing nitro group on the benzyl halide significantly enhances the electrophilicity of the carbon center, facilitating the nucleophilic attack [2]. Research has demonstrated that the reaction follows first-order kinetics with respect to both the thiol and halide concentrations, indicating a bimolecular mechanism [28].

The formation of thioethers through this route typically requires the initial deprotonation of 2-mercaptobenzimidazole using strong bases such as sodium hydride or potassium tert-butoxide [23]. The thiolate anion subsequently attacks the carbon center of 4-nitrobenzyl bromide or chloride, resulting in the displacement of the halide ion and formation of the desired thioether bond [25].

Reaction Conditions and Optimization

Studies have shown that the choice of solvent significantly influences both reaction rate and product yield [1] [25]. Polar aprotic solvents such as dimethylformamide and acetonitrile provide optimal conditions for nucleophilic substitution reactions [27]. The addition of crown ethers, particularly 18-crown-6, has been reported to enhance reaction rates by improving the solubility and nucleophilicity of the thiolate anion [27].

Solvent SystemBaseTemperature (°C)Reaction TimeYield (%)
DimethylformamideSodium hydride25-502-6 hours75-85
AcetonitrilePotassium tert-butoxide0-254-8 hours70-80
Ethanol/WaterSodium hydroxideReflux2-4 hours65-75

The reaction typically proceeds at moderate temperatures ranging from room temperature to 50°C [1] [4]. Higher temperatures may lead to side reactions or decomposition of the products, while lower temperatures result in significantly prolonged reaction times [25].

Condensation Reactions with Ortho-Phenylenediamine Derivatives

Alternative synthetic approaches involve the direct condensation of ortho-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes, followed by thioether formation [8] [13]. The condensation reaction between ortho-phenylenediamine and carboxylic acids represents one of the most fundamental methods for benzimidazole synthesis [8] [10].

The reaction mechanism proceeds through an initial condensation between the amino groups of ortho-phenylenediamine and the carbonyl carbon of the carboxylic acid, followed by cyclization and dehydration to form the benzimidazole ring system [13]. The presence of acidic conditions facilitates both the condensation and cyclization steps [8].

Phillips-Ladenburg Reaction Pathway

The Phillips-Ladenburg reaction provides a direct route to 2-substituted benzimidazoles through the condensation of ortho-phenylenediamine with carboxylic acids under acidic conditions [8]. This method has been successfully applied to synthesize various benzimidazole derivatives with yields ranging from 62% to 92% [8].

The reaction typically requires heating under reflux conditions in the presence of strong acids such as hydrochloric acid or polyphosphoric acid [8] [6]. The use of polyphosphoric acid as both solvent and catalyst has been reported to provide superior yields compared to traditional acid catalysts [8].

Weidenhagen Reaction Conditions

The Weidenhagen reaction offers an alternative pathway involving the condensation of ortho-phenylenediamine with aldehydes in the presence of oxidizing agents [13]. This method typically employs copper acetate or similar bivalent copper salts as oxidizing agents, with yields ranging from 83% to 90% [8].

The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes oxidative cyclization to yield the benzimidazole product [13]. The choice of oxidizing agent significantly influences both reaction rate and product selectivity [8].

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of benzimidazole derivatives [5] [15] [16]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction selectivity [15] [18].

Microwave Irradiation Parameters

Research has demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving product yields [5] [16]. Typical conditions involve microwave irradiation at 90% power (765 watts) for periods ranging from 5 to 10 minutes [5] [18].

Microwave ConditionsPower (%)Time (min)Yield (%)Conventional Time (h)
765 W, 90% power905-1094-982-15
600 W, 80% power806-1289-963-20
450 W, 70% power708-1585-924-24

The microwave-assisted approach has shown particular effectiveness when combined with catalyst-free conditions, eliminating the need for additional purification steps to remove catalytic residues [18] [21].

Solvent-Free Methodologies

Solvent-free synthesis represents an environmentally friendly approach that aligns with green chemistry principles [9] [19] [22]. The grinding method, followed by heating, has proven particularly effective for benzimidazole synthesis under solvent-free conditions [19].

The solvent-free approach typically involves the physical mixing of reactants using mortar and pestle until a homogeneous mixture is obtained, followed by heating at temperatures ranging from 140°C to 200°C [19] [22]. This methodology has demonstrated yields of 58% to 86% for various benzimidazole derivatives [22].

The elimination of solvents provides several advantages, including reduced environmental impact, simplified work-up procedures, and elimination of solvent-related side reactions [9] [19]. The method shows excellent tolerance for various functional groups and provides high atom economy [19].

Optimization Studies

Comparative studies between conventional and microwave-assisted synthesis have consistently shown the superiority of microwave methods in terms of both time efficiency and product yield [5] [16]. The use of ethyl acetate as a catalyst in microwave-assisted reactions has been reported to further enhance reaction efficiency [5].

Temperature optimization studies have identified 70°C as the optimal reaction temperature for microwave-assisted synthesis, providing the best balance between reaction rate and product selectivity [9]. Higher temperatures may lead to product decomposition, while lower temperatures result in incomplete conversion [9].

Purification Techniques and Yield Optimization Strategies

The purification of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole requires careful selection of appropriate techniques to ensure product purity and maximize recovery yields [12] [20] [31]. Column chromatography remains the most widely employed purification method, utilizing silica gel as the stationary phase [12] [20].

Chromatographic Purification Methods

Column chromatography using silica gel with gradient elution systems has proven highly effective for benzimidazole purification [12] [29]. The typical solvent system employs a gradient from hexane to ethyl acetate, with ratios ranging from 80:20 to 20:80 [12].

The retention factor values for benzimidazole derivatives typically range from 0.3 to 0.8, depending on the substituent pattern and solvent system employed [20] [31]. The use of thin-layer chromatography for monitoring reaction progress and optimizing separation conditions is essential for successful purification [29].

Solvent SystemRetention FactorSeparation QualityRecovery Yield (%)
Hexane:Ethyl acetate (80:20)0.773Excellent85-92
Hexane:Ethyl acetate (70:30)0.642Good80-88
Dichloromethane:Hexane (5:95)0.584Good78-85

Recrystallization Techniques

Recrystallization represents a crucial purification step for obtaining high-purity crystalline products [31] [29]. The choice of recrystallization solvent significantly affects both product purity and recovery yield [12] [31].

Benzene, ethanol, and ethyl acetate have been identified as effective recrystallization solvents for benzimidazole derivatives [31] [29]. The use of activated charcoal treatment during recrystallization helps remove colored impurities and improve product appearance [6].

Research has demonstrated that the combination of column chromatography followed by recrystallization provides products with purities exceeding 97% [31]. The two-step purification process, while reducing overall yield, ensures the removal of both polar and non-polar impurities [12].

Yield Optimization Strategies

Systematic optimization of reaction parameters has led to significant improvements in product yields [1] [4] [18]. The careful control of stoichiometric ratios, with slight excess of the halide component, has been shown to improve conversion efficiency [1].

The use of inert atmosphere conditions prevents oxidative side reactions that can reduce product yield [3] [19]. Nitrogen or argon atmospheres are typically employed during both synthesis and purification steps [3].

Temperature control throughout the synthesis process represents a critical factor in yield optimization [9] [11]. Precise temperature monitoring and control systems ensure reproducible results and minimize decomposition reactions [11].

The implementation of continuous monitoring techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy, allows for real-time optimization of reaction conditions [29] [32]. These analytical methods enable the identification of optimal reaction endpoints and prevent over-reaction [32].

Optimization ParameterRangeOptimal ValueYield Improvement (%)
Temperature Control±2°C70°C8-12
Stoichiometric Ratio1.0-1.2 eq1.1 eq5-8
Reaction Time2-24 h6-8 h10-15
Atmosphere ControlAir/InertNitrogen7-10

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectroscopic profile of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole exhibits characteristic resonance patterns consistent with its heterocyclic structure [1] [2]. The benzimidazole N-H proton displays a distinctive downfield signal at approximately 12.9-13.3 ppm, appearing as a singlet due to rapid tautomeric exchange between the N1-H and N3-H positions [3]. This chemical shift range aligns with published data for similar benzimidazole derivatives, where the N-H proton demonstrates significant deshielding due to the electron-withdrawing nature of the aromatic system [4].

The aromatic proton region spans 7.1-8.4 ppm, encompassing signals from both the benzimidazole core and the 4-nitrobenzyl substituent [1] [5]. The benzimidazole aromatic protons typically resonate between 7.1-7.6 ppm as a complex multiplet, while the 4-nitrophenyl protons exhibit characteristic AA'BB' coupling patterns [2]. The ortho protons to the nitro group appear significantly downfield at 8.1-8.4 ppm due to the strong electron-withdrawing effect of the nitro substituent, while the meta protons resonate at 7.4-7.6 ppm [4] [5].

The benzyl methylene bridge connecting the thioether linkage generates a distinctive singlet at 4.5-5.2 ppm [6]. This chemical shift reflects the influence of both the electron-rich sulfur atom and the electron-deficient nitroaromatic system, creating an intermediate deshielding environment characteristic of benzylic positions adjacent to heteroatoms [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals the complete carbon framework of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole through distinct resonance regions [7] [2]. The aromatic carbon signals span 110-160 ppm, with the benzimidazole C2 carbon (bearing the thioether substituent) appearing characteristically downfield at approximately 150-155 ppm due to its position between two nitrogen atoms [1] [2].

The 4-nitrophenyl carbon atoms demonstrate predictable chemical shift patterns, with the ipso carbon bearing the nitro group resonating near 148-150 ppm, while the remaining aromatic carbons distribute throughout the 125-135 ppm region [4]. The nitro-substituted aromatic system exhibits reduced electron density, resulting in downfield shifts relative to unsubstituted benzene derivatives [5].

The benzyl methylene carbon provides a diagnostic signal at 30-40 ppm, distinctly separated from the aromatic carbon envelope [6]. This position reflects the sp3 hybridization and the combined electronic effects of the adjacent sulfur atom and aromatic system, consistent with reported values for similar thioether-linked benzyl systems [7].

Fourier-Transform Infrared Spectroscopic Characterization

The Fourier-transform infrared spectrum of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole displays characteristic absorption bands that confirm its molecular structure and functional group composition [8] [9] [10]. The N-H stretching vibration of the benzimidazole ring manifests as a medium to strong absorption in the 3400-3500 cm⁻¹ region, often appearing as a broad band due to hydrogen bonding interactions in the solid state [5] [9].

The aromatic C=N stretching vibrations, characteristic of the benzimidazole heterocycle, produce strong absorptions between 1620-1650 cm⁻¹ [8] [9]. These bands overlap with aromatic C=C stretching modes, creating a complex absorption pattern in the 1400-1650 cm⁻¹ region that serves as a fingerprint for the benzimidazole nucleus [4] [5].

The nitro group contributes two prominent absorption bands: asymmetric NO₂ stretching at approximately 1520 cm⁻¹ and symmetric NO₂ stretching near 1350 cm⁻¹ [5]. These absorptions appear as strong, sharp bands that serve as reliable indicators of nitro substitution patterns [12]. The thioether C-S stretching vibration generates a medium-intensity band around 748 cm⁻¹, consistent with aliphatic C-S bonds adjacent to aromatic systems [8].

Additional characteristic absorptions include aromatic C-H bending modes in the 700-900 cm⁻¹ region and out-of-plane aromatic C-H deformation bands, which provide detailed structural fingerprinting information [9] [10].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole exhibits multiple chromophoric contributions from its constituent aromatic systems [5] [13]. The benzimidazole chromophore typically displays π→π* transitions with maximum absorption around 280-300 nm, reflecting the extended conjugation within the bicyclic heterocycle [5] [13].

The 4-nitrobenzyl substituent significantly modifies the electronic absorption profile through its strong electron-withdrawing character [5]. The nitroaromatic system contributes additional absorption bands in the 260-280 nm region, often appearing as shoulders or distinct peaks depending on solvent conditions [5]. The nitro group extends the conjugation system, resulting in bathochromic shifts relative to unsubstituted benzimidazole derivatives [13].

Solvent effects play a crucial role in determining the precise absorption characteristics, with polar protic solvents generally inducing hypsochromic shifts due to hydrogen bonding interactions with the benzimidazole N-H group [5] [13]. The molar absorptivity values typically range from 10,000-30,000 M⁻¹cm⁻¹ for the principal absorption bands, reflecting the efficient π-electron delocalization within the molecular framework [5].

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal Decomposition Profile

Differential scanning calorimetry analysis reveals the thermal stability characteristics of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole through systematic temperature-dependent measurements [12] [14] [15]. The compound exhibits thermal stability up to approximately 250-280°C, consistent with the inherent stability of the benzimidazole heterocyclic framework [16] [17]. This thermal stability range positions the compound favorably compared to many organic heterocycles while reflecting the thermal sensitivity introduced by the nitro functional group [12] [14].

The initial thermal event typically manifests as an endothermic transition corresponding to melting or crystalline phase changes, occurring in the 200-250°C range depending on crystalline polymorphism and heating rate [14] [15]. This phase transition demonstrates the compound's solid-state stability and provides critical information for processing and storage considerations [18].

Primary thermal decomposition initiates at temperatures above 280°C, characterized by exothermic decomposition processes involving multiple degradation pathways [12] [14]. The nitro group represents the most thermally labile component, often undergoing initial decomposition through nitro-to-nitroso reduction or direct N-O bond cleavage [12]. Concurrent degradation may involve thioether bond scission and benzimidazole ring fragmentation under severe thermal stress [14].

Decomposition Kinetics and Mechanisms

The thermal decomposition kinetics of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole follow complex multi-step pathways characteristic of nitroaromatic heterocycles [12] [14]. The decomposition process exhibits activation energies typically ranging from 150-250 kJ/mol, reflecting the multiple bond-breaking events required for complete thermal degradation [14] [18].

The primary decomposition mechanism likely involves initial nitro group transformation, generating nitrogen oxides and reactive intermediates that catalyze further degradation processes [12]. The thioether linkage represents a secondary thermal weak point, with C-S bond dissociation contributing to the overall decomposition profile at elevated temperatures [14].

Differential scanning calorimetry measurements at varying heating rates (5-20°C/min) demonstrate typical kinetic effects, with higher heating rates shifting decomposition temperatures to higher values due to thermal lag phenomena [14] [15]. The apparent activation energy can be calculated using established kinetic models, providing quantitative measures of thermal stability for comparative analysis [12] [14].

Solubility Profile and Partition Coefficient (LogP) Determinations

Aqueous Solubility Characteristics

The aqueous solubility of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole reflects the competing influences of polar and nonpolar structural elements within the molecule [19] [20] [21]. The benzimidazole heterocycle contributes moderate water solubility through its nitrogen-containing ring system and N-H hydrogen bonding capability [19] [22]. However, the lipophilic 4-nitrobenzyl substituent and thioether linkage significantly reduce aqueous solubility compared to unsubstituted benzimidazole [19] [20].

Experimental solubility measurements typically reveal low to moderate water solubility, with values generally ranging from 0.1-10 mg/mL depending on temperature and pH conditions [19] [21]. The pH dependence reflects the weak basic character of the benzimidazole nitrogen atoms, with protonation under acidic conditions enhancing water solubility through ionic interactions [19] [22].

Temperature effects follow typical endothermic dissolution patterns, with solubility increasing moderately with elevated temperature [21] [23]. The enthalpy of dissolution typically demonstrates positive values, indicating that solubilization requires energy input to overcome crystal lattice forces and establish solution-phase hydrogen bonding networks [23].

Organic Solvent Solubility Profile

The organic solvent solubility profile of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole demonstrates preferential dissolution in polar aprotic and moderately polar protic solvents [19] [21] [24]. Dimethyl sulfoxide exhibits excellent solvating properties due to its strong hydrogen bond accepting ability and high dielectric constant, readily dissolving the compound through multiple intermolecular interactions [19] [25].

Alcoholic solvents, including methanol and ethanol, provide moderate to good solubility through hydrogen bonding interactions with the benzimidazole N-H group [19] [21]. The solubility generally decreases with increasing alcohol chain length due to reduced polarity and hydrogen bonding capacity [21]. Dichloromethane and similar chlorinated solvents demonstrate good solubility characteristics due to favorable interactions with the aromatic π-systems and moderate polarity [21].

Nonpolar solvents such as hexane and cyclohexane exhibit very poor solvating ability for 2-[(4-nitrobenzyl)thio]-1H-benzimidazole [19] [21]. The compound's polar functional groups and hydrogen bonding requirements are incompatible with purely nonpolar environments, resulting in negligible solubility in hydrocarbon solvents [19] [24].

Partition Coefficient Determinations

The octanol-water partition coefficient (LogP) of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole provides quantitative assessment of its lipophilicity and membrane permeability characteristics [26] [20] [27]. Computational predictions using established fragment contribution methods estimate LogP values in the range of 2.5-4.0, indicating moderate to high lipophilicity [26] [20].

Experimental partition coefficient measurements employing the standard shake-flask method with 1-octanol and buffered aqueous phases confirm the computational predictions [20] [28] [27]. The measured LogP values typically fall within the 2.8-3.5 range, reflecting the balanced contribution of polar benzimidazole functionality and lipophilic aromatic substituents [26] [20].

The partition coefficient demonstrates pH dependence due to the ionizable benzimidazole nitrogen atoms [20] [27]. Under neutral to slightly basic conditions, the compound exists predominantly in its neutral form, exhibiting maximum lipophilicity [26]. Acidic conditions promote protonation, reducing the apparent partition coefficient through enhanced aqueous phase affinity [20] [27].

Temperature effects on partition coefficients follow typical thermodynamic patterns, with slight decreases observed at elevated temperatures due to altered solvation thermodynamics [20] [29]. The partition behavior provides valuable information for predicting biological membrane permeability and pharmaceutical applications [26] [20].

Tautomeric Equilibrium Studies in Polar/Non-Polar Solvent Systems

Benzimidazole Tautomeric Framework

The tautomeric equilibrium of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole centers on the prototropic exchange between the N1-H and N3-H positions of the benzimidazole ring system [3] [30]. This rapid tautomeric interconversion represents a fundamental characteristic of unsubstituted benzimidazole derivatives, occurring through intramolecular proton transfer with activation barriers typically below 40 kJ/mol [3] [31].

Nuclear magnetic resonance spectroscopy provides the primary experimental evidence for tautomeric exchange, with the N-H proton appearing as a single averaged signal due to rapid interconversion on the nuclear magnetic resonance timescale [3] [30]. The exchange rate typically exceeds 10³ s⁻¹ at room temperature, rendering the individual tautomeric forms spectroscopically indistinguishable under normal conditions [3].

The tautomeric equilibrium position depends on the electronic effects of substituents and external environmental factors [3] [31]. The 4-nitrobenzylthio substitution pattern introduces asymmetry that potentially favors one tautomeric form, though the energy difference between tautomers typically remains small (less than 10 kJ/mol) [3] [30].

Solvent Effects on Tautomeric Equilibrium

Polar protic solvents significantly influence the tautomeric equilibrium of 2-[(4-nitrobenzyl)thio]-1H-benzimidazole through specific hydrogen bonding interactions [3] [31] [30]. Water and alcoholic solvents preferentially stabilize one tautomeric form through directed hydrogen bonding with the N-H and nitrogen lone pair, potentially shifting the equilibrium position [3] [30].

Dimethyl sulfoxide and similar polar aprotic solvents interact primarily through hydrogen bond acceptance, creating different stabilization patterns compared to protic media [3] [30]. These solvents often demonstrate reduced selectivity between tautomeric forms, maintaining equilibrium positions closer to the gas-phase intrinsic preferences [31].

Nonpolar solvents such as chloroform and carbon tetrachloride minimize specific solvent-solute interactions, allowing intrinsic molecular electronic effects to dominate tautomeric preferences [3] [31]. In these environments, the tautomeric equilibrium reflects primarily the internal electronic distribution and steric factors within the benzimidazole framework [3].

Temperature Dependence of Tautomeric Exchange

The temperature dependence of tautomeric equilibrium in 2-[(4-nitrobenzyl)thio]-1H-benzimidazole follows van't Hoff relationships, with equilibrium positions shifting according to the enthalpy difference between tautomeric forms [3] [31]. Variable temperature nuclear magnetic resonance studies reveal activation parameters for the tautomeric exchange process, typically showing low activation barriers consistent with rapid proton transfer [3].

Elevated temperatures generally accelerate the tautomeric exchange rate while potentially altering the equilibrium position based on entropy differences between tautomeric forms [3] [31]. The exchange process typically exhibits minimal temperature dependence due to the low activation barrier, maintaining rapid equilibration across the normal experimental temperature range [3].

Low-temperature studies may reveal separate signals for individual tautomeric forms if the exchange rate decreases below the nuclear magnetic resonance timescale [3] [31]. Such coalescence behavior provides direct experimental access to exchange kinetics and thermodynamic parameters governing the tautomeric equilibrium [3] [30].

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Dates

Last modified: 08-15-2023

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